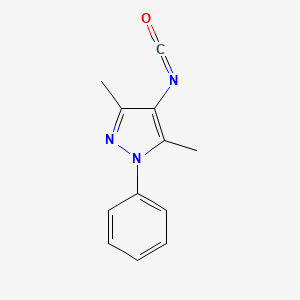

4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole

説明

BenchChem offers high-quality 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-isocyanato-3,5-dimethyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-12(13-8-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFNCUNVKIOCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619542 | |

| Record name | 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637335-93-4 | |

| Record name | 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole

Introduction: The Significance of Pyrazole Isocyanates in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of an isocyanate functional group at the 4-position of the 3,5-dimethyl-1-phenyl-1H-pyrazole scaffold unlocks a versatile synthetic handle for the construction of novel molecular entities. This highly reactive moiety readily participates in addition reactions with a variety of nucleophiles, such as alcohols, amines, and thiols, to generate a diverse array of urea, carbamate, and thiocarbamate derivatives. This chemical tractability makes 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole a valuable building block for the synthesis of compound libraries aimed at identifying new therapeutic agents. This guide provides a comprehensive overview of a reliable and reproducible synthetic route to this important intermediate, detailing the underlying chemical principles and offering practical, field-tested protocols.

Synthetic Strategy: A Three-Step Approach to the Target Isocyanate

The synthesis of 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole is most effectively achieved through a three-step sequence commencing with the commercially available 3,5-dimethyl-1-phenyl-1H-pyrazole. This strategy involves:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich C4 position of the pyrazole ring.

-

Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid.

-

Curtius Rearrangement: Transformation of the carboxylic acid into the target isocyanate via an acyl azide intermediate.

This pathway is logical and robust, with each step being a well-established transformation in organic synthesis. The causality behind this strategic choice lies in the predictable regioselectivity of the Vilsmeier-Haack reaction on N-phenylpyrazoles and the efficiency of the Curtius rearrangement for the synthesis of isocyanates from carboxylic acids.

Visualizing the Synthetic Workflow

Caption: Mechanism of the DPPA-mediated Curtius rearrangement.

Experimental Protocol:

-

To a stirred solution of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2.16 g, 10 mmol) in anhydrous toluene (50 mL), add triethylamine (2.1 mL, 15 mmol).

-

To this mixture, add diphenylphosphoryl azide (DPPA) (2.6 mL, 12 mmol) dropwise at room temperature.

-

After stirring for 30 minutes at room temperature, heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

Once the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.

-

The resulting solution of 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole in toluene can be used directly in subsequent reactions or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate.

-

Caution: Isocyanates are reactive and moisture-sensitive. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Data Summary: Curtius Rearrangement

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 1.0 | 216.24 | 2.16 g (10 mmol) |

| Triethylamine (Et₃N) | 1.5 | 101.19 | 2.1 mL (15 mmol) |

| Diphenylphosphoryl azide (DPPA) | 1.2 | 275.24 | 2.6 mL (12 mmol) |

| Anhydrous Toluene | - | - | 50 mL |

| Product | 213.24 | Typical Yield: High (often used in situ) |

Characterization of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole:

-

IR (neat, cm⁻¹): A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2270-2250 cm⁻¹.

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to be similar to the carboxylic acid precursor, but without the acidic proton signal. δ 7.5-7.3 (m, 5H, Ar-H), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): The isocyanate carbon typically appears around δ 120-130 ppm. Other signals will be consistent with the pyrazole and phenyl rings.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole. The use of the Vilsmeier-Haack reaction ensures regioselective formylation, and the subsequent oxidation and DPPA-mediated Curtius rearrangement are efficient and high-yielding transformations. The protocols provided are self-validating, with clear characterization data for the key intermediates. This versatile isocyanate building block serves as a gateway to a vast chemical space of novel pyrazole derivatives with potential applications in drug discovery and materials science. Further exploration of the reactivity of this isocyanate with diverse nucleophiles will undoubtedly lead to the discovery of new molecules with unique biological and physical properties.

References

- Kane, J. L., et al. (2003). Synthesis and antibacterial evaluation of substituted pyrazoles. Bioorganic & Medicinal Chemistry Letters, 13(24), 4463-4466.

-

Ghosh, A. K., et al. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(10), 1333. Available at: [Link]

-

Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Available at: [Link]

-

Ley, S. V., et al. (2010). A modular flow reactor for performing Curtius rearrangements as a continuous flow process. Beilstein Journal of Organic Chemistry, 6, 843–851. Available at: [Link]

-

National Institutes of Health. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

-

Wikipedia. (2023). Curtius rearrangement. Available at: [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Available at: [Link]

-

Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available at: [Link]

-

Iowa State University. (2020). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group. Available at: [Link]

-

Al-Youbi, A. O., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1051. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2020). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 10(1), 1-15. Available at: [Link]

-

Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available at: [Link]

- Wiley-VCH. (2004). NMR Spectra of Polymers and Polymer Additives.

-

PubMed. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

SpectraBase. (n.d.). 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde. Available at: [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

Kaunas University of Technology. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

-

Asian Journal of Chemistry. (2012). Synthesis and Pharmacological Evaluation of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

-

Journal of Chemistry Letters. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Available at: [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

A Guide to the Spectroscopic Characterization of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel compound, 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical underpinnings and practical, field-proven insights into the structural elucidation of this molecule.

Introduction: The Significance of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an isocyanate group at the 4-position of the 3,5-dimethyl-1-phenyl-1H-pyrazole ring system creates a highly reactive and versatile intermediate. This functional group opens up a plethora of synthetic possibilities for creating novel derivatives, such as ureas and carbamates, which are prevalent in pharmacologically active compounds. A thorough spectroscopic characterization is paramount to confirm the identity and purity of this key building block, ensuring the reliability and reproducibility of subsequent synthetic endeavors.

The synthesis of 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole can be envisioned through the Curtius rearrangement of a corresponding carboxylic acid precursor. This versatile reaction transforms a carboxylic acid into an isocyanate via an acyl azide intermediate under mild conditions.[1][2][3][4][5] The isocyanate can then be trapped by various nucleophiles to generate a diverse array of compounds.[3]

Molecular Structure and Key Features

To effectively interpret the spectroscopic data, a clear understanding of the molecule's structure is essential.

Caption: Molecular structure of 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole.

Spectroscopic Analysis Workflow

A multi-faceted spectroscopic approach is necessary for an unambiguous characterization. The following workflow outlines the logical progression of analysis.

Caption: Experimental workflow for the characterization of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Basis: FT-IR spectroscopy is a powerful tool for identifying functional groups. The isocyanate group (-N=C=O) has a very characteristic and strong absorption band due to its asymmetric stretching vibration. This peak typically appears in a region of the spectrum that is relatively free from other common absorptions, making it a definitive marker for the presence of the isocyanate functionality.[6][7][8][9]

Experimental Protocol:

-

A small amount of the purified 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole is prepared as a thin film on a KBr plate or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

A background spectrum of the clean KBr plate or ATR crystal is recorded.

-

The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (from methyl groups) |

| ~2275-2250 | Strong, Sharp | -N=C=O asymmetric stretch [7][9] |

| ~1600-1450 | Medium-Strong | Aromatic C=C and pyrazole ring stretches |

| ~1380 | Medium | C-H bend (from methyl groups) |

The most crucial peak to observe is the intense, sharp absorption in the 2275-2250 cm⁻¹ region, which is a hallmark of the isocyanate group.[7][9] Its presence is strong evidence for the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shift of each proton is influenced by the electron density of its surroundings.

Experimental Protocol:

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired on a spectrometer, typically operating at 400 MHz or higher.

Expected Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | Multiplet | 5H | Phenyl group protons |

| ~2.4 | Singlet | 3H | C3-Methyl protons |

| ~2.3 | Singlet | 3H | C5-Methyl protons |

The phenyl group protons will appear as a complex multiplet in the aromatic region. The two methyl groups on the pyrazole ring are in slightly different chemical environments and are expected to appear as two distinct singlets. Similar 3,5-dimethyl-1-phenyl-1H-pyrazole systems show these methyl protons in the range of 2.2-2.3 ppm.[10][11]

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

Experimental Protocol:

-

A more concentrated sample (20-50 mg) is prepared in a deuterated solvent.

-

The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon.

Expected Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~150-140 | C3 and C5 of pyrazole ring |

| ~140-135 | C-ipso of phenyl group |

| ~130-125 | C-ortho, C-meta, C-para of phenyl group |

| ~125-120 | -N=C=O carbon |

| ~110-100 | C4 of pyrazole ring |

| ~15-10 | Methyl carbons |

The isocyanate carbon typically appears in the 120-130 ppm range. The exact chemical shifts of the pyrazole ring carbons will be influenced by the substituents. For 3,5-dimethyl-1-phenyl-1H-pyrazole, the C3 and C5 carbons are observed around 148 and 139 ppm, respectively, while C4 is around 106 ppm.[10] The presence of the isocyanate group at C4 will shift these values.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's stability and structure.

Experimental Protocol:

-

A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

The molecules are ionized using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Data and Interpretation:

-

Molecular Ion Peak (M⁺): For 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole (C₁₂H₁₁N₃O), the expected exact mass is approximately 213.0902 g/mol . A high-resolution mass spectrometry (HRMS) measurement confirming this mass provides strong evidence for the elemental composition.

-

Fragmentation Pattern: The fragmentation of N-phenylpyrazole derivatives is often complex.[12] Common fragmentation pathways for pyrazoles can include the loss of HCN or N₂.[13] The isocyanate group may also lead to characteristic fragmentation patterns. Key expected fragments could arise from:

-

Loss of the isocyanate group (-NCO).

-

Cleavage of the phenyl group.

-

Fragmentation of the pyrazole ring.

-

UV-Vis Spectroscopy

Theoretical Basis: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylpyrazole insecticides, which share a similar chromophore, typically exhibit absorption maxima in the UV region.[14][15]

Experimental Protocol:

-

A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

Expected Data and Interpretation:

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the phenyl and pyrazole rings. Phenylpyrazole derivatives often exhibit absorption maxima in the range of 200-300 nm.[14][16][17] The exact position and intensity of these bands will be influenced by the solvent and the specific electronic structure of the molecule.

Conclusion

The comprehensive spectroscopic characterization of 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole relies on the synergistic interpretation of data from multiple analytical techniques. The definitive identification of the isocyanate functional group through its strong FT-IR absorption, coupled with the detailed structural framework provided by ¹H and ¹³C NMR, and the confirmation of the molecular weight and elemental composition by mass spectrometry, provides an unassailable body of evidence for the structure and purity of this valuable synthetic intermediate. UV-Vis spectroscopy further corroborates the presence of the conjugated aromatic system. This rigorous analytical approach ensures the quality and reliability of this compound for its intended applications in research and development.

References

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2018). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Curtius Rearrangement. (n.d.). ResearchGate. Retrieved from [Link]

-

Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. (2011). American Chemical Society. Retrieved from [Link]

-

An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (n.d.). CDC Stacks. Retrieved from [Link]

-

Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023). Spectroscopy Online. Retrieved from [Link]

-

Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1993). Taylor & Francis Online. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). Semantic Scholar. Retrieved from [Link]

-

Calculated UV–Vis spectra of the phenylpyrazole insecticides conformers... (n.d.). ResearchGate. Retrieved from [Link]

-

Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... (n.d.). ResearchGate. Retrieved from [Link]

-

Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation. Retrieved from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved from [Link]

-

Mass spectral investigation of compounds 1 and 11-15. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantification with the Pearl FTIR accessory. (n.d.). Specac Ltd. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. Retrieved from [Link]

-

Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (2012). Analytical Methods (RSC Publishing). Retrieved from [Link]

-

Monitoring of DNA structural changes after incorporation of the phenylpyrazole insecticide fipronil. (2022). Nanovir. Retrieved from [Link]

-

Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2018). National Institutes of Health. Retrieved from [Link]

-

UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. (2021). PubMed Central. Retrieved from [Link]

-

Supplementary Information. (2018). The Royal Society of Chemistry. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Springer. Retrieved from [Link]

Sources

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. nanovir.science.upjs.sk [nanovir.science.upjs.sk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole chemical properties and structure

An In-Depth Technical Guide to 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole, a heterocyclic building block of significant interest to researchers in drug discovery and materials science. The molecule uniquely combines the pharmacologically privileged pyrazole core with the highly versatile and reactive isocyanate functional group. This document elucidates its chemical structure, summarizes its physicochemical properties, proposes a viable synthetic pathway, and explores its reactivity and potential applications. By detailing experimental protocols and the rationale behind them, this guide serves as an essential resource for scientists aiming to leverage this compound in the synthesis of novel chemical entities with therapeutic or material applications.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Functional Group

In the landscape of modern chemical synthesis, the strategic design of molecular building blocks is paramount. 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole emerges as a compound of considerable strategic value, embodying the fusion of a biologically validated scaffold with a chemically reactive handle.

The Pyrazole Nucleus in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-tumor, and antiviral properties.[3][4] The metabolic stability of the pyrazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions have cemented its status as a "privileged scaffold" in drug design.[5] Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib, feature the pyrazole motif, underscoring its therapeutic relevance.[6] The substitution pattern on the pyrazole ring is crucial for modulating its pharmacological profile, making the development of diversely functionalized pyrazoles a key objective for medicinal chemists.

The Isocyanate Group: A Versatile Tool in Synthesis

The isocyanate group (–N=C=O) is a highly valuable functional group in organic synthesis, characterized by the electrophilic nature of its central carbon atom.[7] This reactivity allows for efficient and often high-yielding reactions with a wide array of nucleophiles.[8] For instance, isocyanates react readily with alcohols to form stable carbamate (urethane) linkages and with primary or secondary amines to yield substituted ureas.[7] These reactions are fundamental to the production of polyurethanes and are increasingly exploited in drug discovery for the rapid generation of compound libraries through multicomponent reactions.[9] The isocyanate group serves as a powerful covalent tether, enabling the conjugation of the parent molecule to other small molecules, polymers, or biological macromolecules.

Molecular Structure and Physicochemical Properties

The unique reactivity and potential applications of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole stem directly from its distinct molecular architecture.

Structural Elucidation

The molecule consists of a central pyrazole ring. A phenyl group is attached to the nitrogen at position 1 (N1), and two methyl groups are at positions 3 and 5 (C3 and C5). The key functional group, isocyanate, is substituted at the C4 position of the pyrazole ring.

Caption: Proposed synthetic workflow for the target compound.

Key Reactions and Mechanistic Insights

The synthetic utility of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole is dominated by the reactivity of the isocyanate group. The carbon atom of the N=C=O moiety is highly electrophilic and readily undergoes nucleophilic attack.

-

Urea Formation: Reaction with primary or secondary amines (R-NH₂) leads to the formation of N,N'-disubstituted ureas. This is a robust and widely used reaction in medicinal chemistry to link molecular fragments.

-

Carbamate (Urethane) Formation: Reaction with alcohols (R-OH) yields carbamates. This reaction is the basis for polyurethane chemistry and can be used to create prodrugs or link the pyrazole scaffold to hydroxyl-containing molecules. [7]* Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the corresponding primary amine (4-amino-3,5-dimethyl-1-phenyl-1H-pyrazole) and carbon dioxide gas. [7]This highlights the need for anhydrous conditions when handling and reacting isocyanates.

Applications in Research and Development

The bifunctional nature of this molecule—a stable, biologically relevant core and a reactive handle—makes it a valuable tool for researchers.

A Scaffold for Combinatorial Chemistry and Drug Discovery

The primary application lies in its use as a versatile building block for creating libraries of novel compounds for biological screening. By reacting 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole with a diverse set of amines or alcohols, researchers can rapidly generate a large number of unique urea and carbamate derivatives. This parallel synthesis approach is highly efficient for structure-activity relationship (SAR) studies aimed at identifying new therapeutic leads for various diseases, including cancer, inflammation, and infectious diseases, where the pyrazole scaffold has shown promise. [10][11]

Potential as a Linker in Bioconjugation and Materials Science

The isocyanate group can act as a covalent linker to attach the pyrazole moiety to other substrates. This could include:

-

Bioconjugation: Attaching the molecule to proteins or other biomolecules to create probes for chemical biology research.

-

Polymer Synthesis: Using it as a monomer or chain-capping agent in the synthesis of novel polyurethanes or polyureas, embedding the unique electronic and chelating properties of the pyrazole ring into a macromolecular structure.

Detailed Experimental Protocol: Synthesis of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole

The following is a representative, field-proven protocol for the three-step synthesis from 3,5-dimethyl-1-phenyl-1H-pyrazole.

CAUTION: This procedure involves highly reactive and toxic chemicals. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: 3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C in an ice-water bath.

-

Addition of Starting Material: Slowly add 3,5-dimethyl-1-phenyl-1H-pyrazole (10.0 g, 58.1 mmol) portion-wise to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (4.4 mL, 69.7 mmol) to concentrated sulfuric acid (10 mL) at 0 °C in the dropping funnel. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice (250 g). A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. Recrystallization from ethanol will yield the pure nitro-pyrazole as a yellow solid.

Step 2: 4-Amino-3,5-dimethyl-1-phenyl-1H-pyrazole

-

Setup: To a round-bottom flask, add the 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole (8.0 g, 36.8 mmol), ethanol (150 mL), and tin(II) chloride dihydrate (SnCl₂·2H₂O) (41.5 g, 184 mmol).

-

Reaction: Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is basic (pH > 8) to neutralize the acid and precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude amine. The product can be purified further by column chromatography on silica gel if necessary.

Step 3: 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole

-

Setup: (Perform in a highly efficient fume hood) To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 4-amino-3,5-dimethyl-1-phenyl-1H-pyrazole (5.0 g, 26.7 mmol) and anhydrous toluene (100 mL).

-

Addition of Reagents: Add triphosgene (3.17 g, 10.7 mmol) to the solution. Cool the flask to 0 °C.

-

Reaction: Slowly add a solution of triethylamine (8.9 mL, 64.1 mmol) in anhydrous toluene (20 mL) dropwise via a syringe pump over 1 hour. A white precipitate of triethylamine hydrochloride will form. After addition, allow the mixture to warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture under nitrogen to remove the hydrochloride salt. CAUTION: The filtrate contains the isocyanate product and may contain traces of unreacted phosgene equivalents. It is advisable to bubble nitrogen through the solution for 30 minutes to remove any volatile reactive species.

-

Purification: Concentrate the filtrate under reduced pressure (using a solvent trap cooled with dry ice/acetone) to yield the crude 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole. The product should be used immediately or stored under an inert atmosphere, as isocyanates are sensitive to moisture.

Conclusion and Future Perspectives

4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole stands out as a high-potential molecular building block. It provides a direct and efficient entry point for synthesizing a wide range of novel pyrazole-containing compounds. The established pharmacological importance of the pyrazole core suggests that derivatives of this molecule are strong candidates for screening in various drug discovery programs. Future research will likely focus on the expansion of compound libraries derived from this synthon and the exploration of their biological activities, particularly in the fields of oncology and inflammatory diseases. Furthermore, its application in creating functional polymers and materials remains a promising, albeit less explored, avenue of investigation.

References

[1]Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Current Pharmaceutical and Clinical Research. [2]Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [12]Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [3]Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [6]Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI. [8]Organic Chemistry/Isocyanate. (n.d.). Wikibooks, open books for an open world. [7]Isocyanate. (n.d.). Wikipedia. [13]Isocyanate synthesis by substitution. (n.d.). Organic Chemistry Portal. [9]Isocyanate-based multicomponent reactions. (2024). RSC Advances. 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole. (n.d.). Sigma-Aldrich. [5]Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [14]4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl isocyanate 97%. (n.d.). ChemWhat. [10]Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [15]Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. (2025). ResearchGate. [4]Perspective: The potential of pyrazole-based compounds in medicine. (2015). ResearchGate. [11]Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. (n.d.). MDPI.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 9. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities [mdpi.com]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 13. Isocyanate synthesis by substitution [organic-chemistry.org]

- 14. chemwhat.com [chemwhat.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole: Synthesis, Reactivity, and Applications

This technical guide provides a comprehensive overview of 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. This document delves into its fundamental molecular properties, outlines a robust synthetic pathway, explores its characteristic reactivity, and discusses its potential applications, particularly in the realm of medicinal chemistry.

Core Molecular and Physical Properties

4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole is a substituted pyrazole featuring a reactive isocyanate group at the 4-position of the pyrazole ring. This functional group makes it a valuable synthon for the introduction of the pyrazole moiety into a diverse range of molecular scaffolds.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₁N₃O | |

| Molecular Weight | 213.24 g/mol | [1] |

| CAS Number | 637335-93-4 | |

| Appearance | (Predicted) White to off-white solid | - |

| Solubility | (Predicted) Soluble in common organic solvents like DCM, THF, and DMF | - |

Strategic Synthesis of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole

Diagram of the Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

The synthesis of the pyrazole core is a classic condensation reaction.[2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 3,5-dimethyl-1-phenyl-1H-pyrazole.

Step 2: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This step involves the introduction of a carboxyl group at the C4 position, which is a prerequisite for the Curtius rearrangement. This can be achieved via a two-step process: formylation followed by oxidation.

-

2a. Vilsmeier-Haack Formylation: [3]

-

Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF).

-

Reaction: To this Vilsmeier reagent, add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole in DMF dropwise, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, heat the mixture, then cool and pour it onto crushed ice. The resulting precipitate, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is filtered and can be purified by recrystallization.

-

-

2b. Oxidation to Carboxylic Acid:

-

Reaction: The aldehyde from the previous step is dissolved in a suitable solvent (e.g., aqueous acetone) and treated with a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Work-up: The reaction is monitored until the disappearance of the starting material. The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the desired carboxylic acid.

-

Step 3: Synthesis of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole via Curtius Rearrangement

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate.[4][5]

-

Acyl Azide Formation:

-

The carboxylic acid from Step 2 is first converted to its acyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

-

The crude acyl chloride is then reacted with sodium azide (NaN₃) in a suitable solvent like acetone to form the acyl azide intermediate. Caution: Acyl azides can be explosive and should be handled with extreme care.

-

-

Rearrangement to Isocyanate:

-

The acyl azide is carefully heated in an inert solvent (e.g., toluene). Upon heating, it undergoes rearrangement with the loss of nitrogen gas to form the target isocyanate.[6]

-

The progress of the reaction can be monitored by the cessation of nitrogen evolution. The resulting isocyanate can be used directly in subsequent reactions or purified, if necessary, by distillation or chromatography, though its reactivity necessitates careful handling.

-

Reactivity Profile of the Isocyanate Moiety

The synthetic utility of 4-isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole stems from the high electrophilicity of the isocyanate carbon atom. This makes it susceptible to attack by a wide range of nucleophiles.

Diagram of Isocyanate Reactivity

Caption: Common reactions of the isocyanate functional group.

-

Reaction with Alcohols: In the presence of an alcohol, the isocyanate readily forms a urethane (carbamate) linkage. This reaction is often catalyzed by tertiary amines.

-

Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form substituted urea derivatives.

-

Reaction with Water: Water acts as a nucleophile, leading to the formation of an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding 4-amino-3,5-dimethyl-1-phenyl-1H-pyrazole and carbon dioxide gas.

This predictable reactivity allows for the covalent attachment of the pyrazole scaffold to a variety of molecules, including polymers, biomolecules, and other small-molecule synthons.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, its key spectroscopic features can be predicted based on its structure.

-

¹H NMR:

-

Methyl Protons: Two singlets are expected for the methyl groups at the C3 and C5 positions of the pyrazole ring, likely in the range of δ 2.0-2.5 ppm.

-

Phenyl Protons: A multiplet corresponding to the five protons of the phenyl group would be observed in the aromatic region (δ 7.2-7.8 ppm).

-

-

¹³C NMR:

-

Isocyanate Carbon: A characteristic signal for the isocyanate carbon (-N=C=O) is expected in the range of δ 120-130 ppm.

-

Pyrazole Ring Carbons: Signals for the carbons of the pyrazole ring would be present, with the C3 and C5 carbons appearing at a lower field than the C4 carbon.

-

Methyl Carbons: Signals for the two methyl carbons would be observed at a higher field.

-

Phenyl Carbons: Four signals for the phenyl carbons would be seen in the aromatic region.

-

-

Infrared (IR) Spectroscopy:

-

Isocyanate Stretch: A strong, sharp, and highly characteristic absorption band for the asymmetric stretching of the -N=C=O group is expected around 2250-2280 cm⁻¹. This is the most definitive feature in the IR spectrum.

-

C=N and C=C Stretching: Bands corresponding to the stretching of the C=N and C=C bonds within the pyrazole and phenyl rings would be present in the 1400-1600 cm⁻¹ region.

-

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities.

-

Scaffold for Bioactive Molecules: 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole serves as a key building block for synthesizing libraries of compounds for high-throughput screening. The isocyanate handle allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR).

-

Potential Therapeutic Areas: Pyrazole derivatives have shown promise as anti-inflammatory, anticancer, antiviral, and antibacterial agents. The specific substitution pattern of the title compound may confer unique pharmacological properties that warrant investigation.

-

Chemical Probes: The ability of the isocyanate group to react with nucleophilic residues in proteins (such as lysine or serine) makes this compound a potential candidate for the development of covalent inhibitors or activity-based probes for target identification and validation in chemical biology.

Safety and Handling

Isocyanates are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are known respiratory and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

References

-

Curtius, T. (1890). Ueber Stickstoffwasserstoffsäure (Azoimid) N3H. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033. Available at: [Link]

-

Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. Available at: [Link]

-

Wikipedia contributors. (2023). Curtius rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic Chemistry Portal. Curtius Rearrangement. Available at: [Link]

-

Shakyawar, D., & Singh, P. K. (2015). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Pharmaceutical Sciences and Research, 6(10), 4323-4328. Available at: [Link]

-

Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4, 10633-10639. Available at: [Link]

-

Janin, Y. L. (2009). Preparations of 4-Substituted 3-Carboxypyrazoles. ChemInform, 40(33). Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

da Silva, F. C., et al. (2015). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 20(7), 12134–12157. Available at: [Link]

-

DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-19. Available at: [Link]

-

Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 831-838. Available at: [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available at: [Link]

-

ChemWhat. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl isocyanate 97%. Available at: [Link]

-

Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1051. Available at: [Link]

- Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica, 8(1), 329-340. Available at: [Link]

-

RSC Publishing. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 14(34), 8080-8089. Available at: [Link]

-

MDPI. (2019). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 24(18), 3328. Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. rsc.org [rsc.org]

- 3. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Isocyanate Moiety: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The fusion of the pyrazole ring, a privileged scaffold in medicinal chemistry, with the highly electrophilic isocyanate group creates a molecular entity of significant synthetic value. This guide provides an in-depth exploration of the synthesis, electronic characteristics, and reaction landscape of pyrazole isocyanates. We will dissect the causality behind experimental choices for their synthesis and reactions, focusing on their primary role in forming stable urea and carbamate linkages. Furthermore, this whitepaper details their application as pivotal intermediates in the development of targeted therapeutics, particularly kinase inhibitors, and their utility in materials science as components of advanced, heat-curable polyurethane systems. Detailed, field-tested protocols and mechanistic diagrams are provided to serve as a practical resource for professionals in chemical synthesis and drug development.

Introduction: A Tale of Two Functional Groups

In the landscape of modern chemistry, certain structural motifs consistently reappear in molecules of immense practical importance. The pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such "privileged structure."[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have cemented its role as a cornerstone in pharmaceuticals and agrochemicals.[2] On the other hand, the isocyanate group (-N=C=O) is a compact, highly energetic, and electrophilic functional group, renowned for its swift and efficient reactions with nucleophiles.

The strategic combination of these two entities into a pyrazole isocyanate creates a powerful and versatile chemical building block. The aromatic, electron-rich nature of the pyrazole ring modulates the reactivity of the appended isocyanate, while the isocyanate provides a reactive handle for covalently linking the pyrazole core to a vast array of other molecules. This guide will illuminate the chemistry of this synergistic pairing, providing both foundational knowledge and practical protocols for its application.

Synthesis of Pyrazole Isocyanates

The reliable synthesis of pyrazole isocyanates is paramount to their application. The most prevalent and industrially scalable method involves the conversion of an amino-pyrazole precursor.

Primary Synthetic Route: Phosgenation of Aminopyrazoles

The classical approach is the reaction of an aminopyrazole with phosgene (COCl₂) or a safer, solid equivalent like triphosgene (bis(trichloromethyl) carbonate).[3][4]

-

Causality: This reaction proceeds via the nucleophilic attack of the pyrazole's amino group onto the electrophilic carbonyl carbon of phosgene. Subsequent elimination of two molecules of HCl generates the isocyanate. Triphosgene is preferred in laboratory settings as it is a stable solid that decomposes in situ to generate phosgene, minimizing the handling risks associated with the highly toxic phosgene gas.[3][5]

Alternative Route: The Curtius Rearrangement

For substrates incompatible with phosgenation conditions, the Curtius rearrangement offers a valuable alternative.[6][7][8] This reaction involves the thermal or photochemical decomposition of a pyrazole acyl azide, which rearranges to the isocyanate with the loss of nitrogen gas.[7][9][10]

-

Causality: The reaction is driven by the thermodynamically favorable extrusion of N₂ gas. It proceeds through a concerted mechanism where the pyrazole ring migrates from the carbonyl carbon to the nitrogen atom simultaneously with nitrogen loss, thereby avoiding a discrete, high-energy nitrene intermediate.[8] This ensures retention of stereochemistry if a chiral center is adjacent to the carbonyl group.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Computational Studies of Pyrazole Derivatives: From First Principles to Drug Discovery

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2][3] Understanding the intricate relationship between the structure of a pyrazole derivative and its biological activity is paramount for designing novel therapeutics with enhanced efficacy and selectivity. Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in this endeavor.[1][4] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for applying quantum chemical calculations to the study of pyrazole derivatives. We delve into the causality behind selecting specific computational protocols, from geometry optimization to the analysis of molecular orbitals and electrostatic potentials, offering field-proven insights to empower researchers in drug discovery and materials science.

The Pyrazole Scaffold: A Privileged Structure in Modern Chemistry

Significance in Medicinal Chemistry

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold".[1] Its unique electronic and structural characteristics allow for versatile substitutions, enabling the fine-tuning of physicochemical and pharmacological properties.[1] This has led to the successful development of a wide range of drugs, including the anti-inflammatory agent celecoxib and the antiviral medications.[1][2] The biological versatility of pyrazole derivatives stems from their ability to form key interactions, such as hydrogen bonds and π-π stacking, with biological targets.[3][5]

The Power of In Silico Analysis: Quantum Chemistry in Drug Design

Quantum chemical computational studies provide a lens to view molecules at the sub-atomic level, long before they are synthesized in a lab. These methods allow us to predict a molecule's properties with high accuracy, including its three-dimensional structure, stability, and reactivity.[6][7] For drug development, this means we can:

-

Predict Molecular Geometry: Determine the most stable 3D arrangement of atoms, which is crucial for how a drug fits into its target receptor.

-

Analyze Electronic Properties: Understand how electrons are distributed within the molecule, identifying sites prone to metabolic attack or key for receptor binding.[8]

-

Elucidate Reactivity: Predict how and where a molecule will react, offering insights into its mechanism of action and potential toxicity.[9]

-

Guide Synthesis: Prioritize the synthesis of compounds with the most promising in silico profiles, saving significant time and resources.[10]

This guide focuses on providing the foundational knowledge and practical steps to leverage these powerful computational techniques for the study of pyrazole derivatives.

Theoretical Foundations: A Researcher's Guide to DFT

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for its excellent balance of accuracy and computational cost.[4][8] It is based on the principle that the energy of a molecule can be determined from its electron density.

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of two key components: the functional and the basis set .

-

Functionals: These are mathematical approximations that describe the exchange-correlation energy—the most complex part of the electron-electron interaction. For organic molecules like pyrazoles, hybrid functionals are often the preferred choice.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used and well-validated functionals, providing reliable results for a broad range of organic systems.[4][11][12] It is an excellent starting point for most studies.

-

M06-2X: This is a meta-hybrid GGA functional known for its good performance in calculating non-covalent interactions, which are critical in drug-receptor binding.[13]

-

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the flexibility the calculation has to describe the distribution of electrons.

-

Pople-style (e.g., 6-311++G(d,p)): This is a robust and widely used basis set.[11][13] The notation indicates:

-

6-311: Describes the number of functions used for core and valence electrons.

-

++G: Adds diffuse functions, which are essential for describing anions and weak interactions.

-

(d,p): Adds polarization functions, which allow for non-spherical electron distribution, crucial for describing chemical bonds accurately.

-

-

Correlation-Consistent (e.g., cc-pVTZ): These basis sets are generally more computationally expensive but can offer higher accuracy.[13]

-

The choice of functional and basis set represents a trade-off between accuracy and computational resources. A common and reliable combination for pyrazole studies is B3LYP/6-311++G(d,p) .[11]

| Method Component | Common Choices for Pyrazoles | Rationale & Justification |

| DFT Functional | B3LYP, M06-2X | B3LYP: A versatile hybrid functional offering a proven balance of accuracy and computational efficiency for organic molecules.[4][11] M06-2X: Recommended for systems where non-covalent interactions are critical.[13] |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) | 6-31G(d,p): A good starting point for initial geometry optimizations.[14] 6-311++G(d,p): Provides higher accuracy for final energy calculations and analysis of electronic properties due to its inclusion of diffuse and polarization functions.[11][13] |

| Solvation Model | PCM (Polarizable Continuum Model) | Simulates the effect of a solvent (e.g., water) to provide more biologically relevant insights into isomer stability and properties in an aqueous environment.[13] |

Core Computational Protocols: A Step-by-Step Workflow

Every quantum chemical study begins with two fundamental steps: geometry optimization and vibrational frequency analysis. This ensures that the calculated properties correspond to a stable, physically realistic molecular structure.

Protocol 1: Geometry Optimization

This process computationally finds the lowest energy arrangement of atoms for a given molecule, corresponding to its most stable 3D structure.[7][13]

Step-by-Step Methodology:

-

Build Initial Structure: Construct a 3D model of the pyrazole derivative using a molecular builder (e.g., GaussView, Avogadro). Ensure correct bond connectivity and a reasonable initial geometry.

-

Prepare Input File: Create an input file for the computational chemistry software (e.g., Gaussian). This file specifies the atomic coordinates, the desired level of theory (functional and basis set), and the type of calculation.

-

Keyword Line Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

-

#p: Requests extended output.

-

B3LYP/6-311++G(d,p): Specifies the level of theory.

-

Opt: The keyword that requests a geometry optimization.

-

-

Execute Calculation: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

-

Verify Convergence: After the calculation finishes, confirm that it has converged successfully. This is typically indicated in the output file.

Protocol 2: Vibrational Frequency Analysis

This calculation serves a dual purpose: it confirms that the optimized geometry is a true energy minimum (a stable structure) and it predicts the molecule's infrared (IR) spectrum.[7][15]

Step-by-Step Methodology:

-

Use Optimized Geometry: This calculation must be performed on the optimized geometry from the previous step.

-

Prepare Input File: The input file is similar to the optimization, but with a different keyword.

-

Keyword Line Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

-

Freq: The keyword that requests a frequency calculation.

-

-

Execute Calculation: Run the calculation at the same level of theory used for the optimization.

-

Analyze Frequencies: Check the output file for the calculated vibrational frequencies.

-

Self-Validation: For a structure to be a true energy minimum, all calculated frequencies must be positive (real) . The presence of one or more negative (imaginary) frequencies indicates a transition state, not a stable molecule, and the structure must be re-optimized.[16]

-

Caption: Core workflow for obtaining a stable molecular structure.

Analysis of Key Molecular Properties for Drug Design

Once a stable structure is obtained, a wealth of information relevant to drug design can be extracted. The following analyses are fundamental for characterizing pyrazole derivatives.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.

-

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.

-

The HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity.[7][17] A large energy gap implies high stability and low chemical reactivity, while a small energy gap suggests the molecule is more reactive and can be easily polarized.[17][18] This is a key parameter in QSAR studies.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution around a molecule.[6] It is an invaluable tool for identifying the sites for intermolecular interactions, particularly the non-covalent interactions that govern drug-receptor binding.[6][19]

-

Color-Coding: MEP maps are typically color-coded:

-

Red: Regions of most negative electrostatic potential (electron-rich). These are favorable sites for electrophilic attack and hydrogen bond accepting.[20]

-

Blue: Regions of most positive electrostatic potential (electron-deficient). These are favorable sites for nucleophilic attack and hydrogen bond donating.

-

Green/Yellow: Regions of neutral potential.

-

By analyzing the MEP map of a pyrazole derivative, a researcher can visually identify the nitrogen atoms as potential hydrogen bond acceptors (red regions) and the N-H protons as potential hydrogen bond donors (blue regions), guiding the design of compounds that can effectively interact with a target protein.[7]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[2][14] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The key output is the second-order perturbation energy, E(2), which quantifies the stabilization energy from these interactions.

-

Significance: A large E(2) value indicates a strong electronic interaction, such as hyperconjugation or resonance, which contributes significantly to the overall stability of the molecule.[16] This analysis is crucial for understanding intramolecular charge transfer and the influence of different substituents on the electronic structure of the pyrazole ring.[2]

Caption: Relationship between computed properties and drug design insights.

Case Study: Interpreting Data for a Hypothetical Pyrazole Series

To illustrate the practical application of these methods, consider a hypothetical study on a series of pyrazole derivatives where a substituent 'R' is varied. The goal is to understand how 'R' influences the molecule's electronic properties and potential as an anti-inflammatory agent.

| Compound | Substituent (R) | E_HOMO (eV) | E_LUMO (eV) | ΔE Gap (eV) | Dipole Moment (Debye) | Interpretation for Drug Design |

| Pz-1 | -H | -6.52 | -1.21 | 5.31 | 2.15 | Reference: High stability due to large energy gap. |

| Pz-2 | -NO₂ (Electron-Withdrawing) | -7.15 | -2.54 | 4.61 | 5.80 | More Reactive: The smaller energy gap suggests higher reactivity.[18] The large dipole moment indicates increased polarity, potentially improving solubility but also affecting membrane permeability. |

| Pz-3 | -NH₂ (Electron-Donating) | -5.89 | -0.98 | 4.91 | 2.95 | Electron-Rich: Higher HOMO energy indicates it is a better electron donor. The moderate energy gap suggests a balance between stability and reactivity. |

Analysis:

-

The electron-withdrawing nitro group (-NO₂) in Pz-2 significantly lowers both HOMO and LUMO energies and reduces the energy gap, indicating increased chemical reactivity.[21]

-

The electron-donating amino group (-NH₂) in Pz-3 raises the HOMO energy, making it a better electron donor.

-

These calculated parameters can be correlated with experimentally determined biological activity (e.g., IC₅₀ values) to build a quantitative structure-activity relationship (QSAR) model, providing a predictive framework for designing even more potent derivatives.[22]

Conclusion

Quantum chemical computations offer a powerful, predictive, and cost-effective strategy to accelerate the drug discovery process. By applying the DFT-based protocols detailed in this guide, researchers can gain profound insights into the structural and electronic properties of pyrazole derivatives. This knowledge is crucial for understanding structure-activity relationships, identifying promising candidates for synthesis, and ultimately, rationally designing the next generation of pyrazole-based therapeutics. The integration of these in silico techniques into the research workflow is no longer an accessory but a fundamental component of modern, efficient drug development.

References

- Khairulah, Z. S. et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3).

- ResearchGate. (n.d.). Computed molecular electrostatic potential surface (MEP) of Pyz-1 and Pyz-2.

- BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.

- BenchChem. (2025). Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of 4a-e.

- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.

- Al-Amiery, A. A. et al. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.

- ResearchGate. (n.d.). Natural Bonding Orbital NBO analysis of substituted pyrazolone.

- ResearchGate. (n.d.). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors.

- Journal of Molecular Graphics. (n.d.). Interrelation between electrostatic and lipophilicity potentials on molecular surfaces.

- Al-Masoudi, N. A. et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PubMed Central.

- ResearchGate. (n.d.). Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study.

- da Silva, J. B. P. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central.

- AIP Publishing. (n.d.). Synthesis and DFT Calculation of Novel Pyrazole Derivatives.

- ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives.

- Wen, K. et al. (n.d.). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine.

- ResearchGate. (2023). Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes.

- (n.d.). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination.

- ResearchGate. (2025). Synthesis and DFT calculation of novel pyrazole derivatives.

- Gürbüz, D. et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 36(9).

- Bkhaitan, M. M. et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.

- ResearchGate. (n.d.). Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative.

- ResearchGate. (n.d.). A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity.

- ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic substitution reactions of dimethyl-phenyl-pyrazole

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dimethyl-Phenyl-Pyrazoles

Executive Summary

The dimethyl-phenyl-pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties and versatile synthetic handles. Understanding the nuances of its electrophilic substitution reactions is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive exploration of the core principles governing these reactions, moving beyond simple protocols to elucidate the causality behind experimental choices. We will dissect the directing effects of the pyrazole core, the phenyl substituent, and the methyl groups across various isomers, offering field-proven insights into achieving desired regioselectivity in key transformations such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthetic chemistry of this vital heterocyclic system.

The Dimethyl-Phenyl-Pyrazole Core: Isomerism and Electronic Landscape

The term "dimethyl-phenyl-pyrazole" encompasses several constitutional isomers, with the substitution pattern profoundly influencing the molecule's reactivity. The three most common isomers are 3,5-dimethyl-1-phenyl-1H-pyrazole, 1,5-dimethyl-3-phenyl-1H-pyrazole, and 1,3-dimethyl-5-phenyl-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, a feature that makes it amenable to electrophilic substitution.[1][2] The C4 position is inherently the most nucleophilic and thus the primary site for electrophilic attack, as this pathway allows for the formation of a more stable cationic intermediate (arenium ion) without disrupting the lone pair contribution of the pyrrole-like nitrogen to the aromatic sextet.[3][4][5]

Caption: Decision workflow for predicting regioselectivity.

Core Transformations: Protocols and Mechanistic Insights

Halogenation